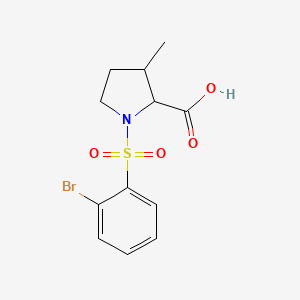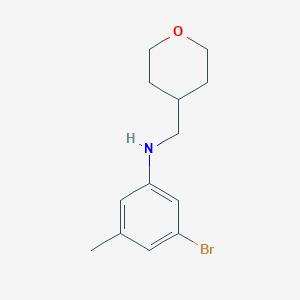
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, also known as Boc-3-amino-4-bromo-benzenesulfonyl-L-proline, is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline is not well understood. However, it is believed to act as a protease inhibitor, which means that it inhibits the activity of enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents and equipment. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. One limitation of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the development of new peptidomimetics based on the structure of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. These peptidomimetics could have improved pharmacological properties and could be used as potential drug candidates.
Synthesis Methods
The synthesis of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline involves the reaction between 1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid and Boc-L-proline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
Scientific Research Applications
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have shown promise as potential drug candidates for the treatment of various diseases such as cancer, diabetes, and viral infections.
properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8-6-7-14(11(8)12(15)16)19(17,18)10-5-3-2-4-9(10)13/h2-5,8,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUJHUHUYYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)